molecular formula C29H36O8 B12732133 (1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

Cat. No.: B12732133
M. Wt: 512.6 g/mol
InChI Key: IWFOIUWPNYEUAI-KODRNYRYSA-N
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Description

The compound “(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[2321115,1803,808,26]nonacosa-4,12,19,21-tetraene-27,2’-oxirane]-11,23-dione” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and spiro centers. The reaction conditions would likely require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would necessitate scalable and cost-effective methods. This might involve optimizing the synthetic route to minimize steps and maximize yield, as well as ensuring the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound could undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a catalyst in certain reactions.

Biology

In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might find applications in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other spiro compounds or polycyclic molecules with comparable structural features.

Uniqueness

What sets this compound apart could be its specific stereochemistry, the presence of unique functional groups, or its ability to interact with particular molecular targets in a way that similar compounds cannot.

Properties

Molecular Formula

C29H36O8

Molecular Weight

512.6 g/mol

IUPAC Name

(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

InChI

InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5-,8-6-,18-12-/t19-,20-,21-,22-,23-,26?,27-,28-,29+/m1/s1

InChI Key

IWFOIUWPNYEUAI-KODRNYRYSA-N

Isomeric SMILES

C[C@@H]1[C@H]2/C=C\C=C/C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5

Canonical SMILES

CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5

Origin of Product

United States

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